
4-Methylphthalic acid
Overview
Description
4-Methylphthalic acid (CAS: 4316-23-8) is a dicarboxylic acid with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It is structurally characterized by a benzene ring substituted with two carboxylic acid groups at the 1,2-positions and a methyl group at the 4-position. This compound is a white crystalline solid with a melting point of 146–148°C . It is sparingly soluble in water but dissolves in organic solvents such as chloroform and methyl acetate .
This compound is utilized in diverse applications:
- Coordination Polymers and MOFs: It acts as a ligand in synthesizing metal-organic frameworks (MOFs) and coordination polymers, particularly with transition metals like Cd(II) and Zn(II), forming architectures with helical units or layered networks .
- Aerosol Tracers: It serves as a secondary organic aerosol (SOA) tracer for methylnaphthalene oxidation, distinguishing it from phthalic acid (a naphthalene tracer) .
- Organic Synthesis: It is a precursor for synthesizing porphyrins and macrocycles, enabling structural modifications for photophysical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylphthalic acid can be synthesized through the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride in the presence of sulfur at temperatures ranging from 230°C to 250°C . This method involves the removal of hydrogen atoms to form the desired product.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves similar dehydrogenation processes, optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Synthesis and Intermediates
Chlorinated Derivatives
One of the notable applications of 4-methylphthalic acid is its use as a precursor for chlorinated derivatives, which serve as intermediates in the synthesis of dyes and pigments. A patent describes a process for producing chlorinated 4-methylphthalic anhydrides through chlorination reactions, yielding compounds useful in dye manufacturing . The chlorination process involves dissolving 4-methylphthalic anhydride in concentrated sulfuric acid, followed by reaction with chlorine gas at controlled temperatures. The resulting products include various chlorinated compounds that can be isolated and purified for further use.
Metal-Organic Frameworks
this compound has also been utilized in the synthesis of metal-organic frameworks (MOFs). Research indicates that nickel(II) complexes formed with this compound exhibit unique structural properties and potential applications in gas storage and separation technologies . These MOFs can be tailored for specific functionalities, making them valuable for catalysis and environmental remediation.
Environmental Monitoring
Organic Molecular Tracers
In environmental science, this compound serves as an organic molecular tracer in particulate matter (PM2.5) studies. Its concentration levels are monitored to assess air quality and pollution sources in urban areas. Studies have shown that the seasonal variations of this compound concentrations correlate with specific meteorological conditions, providing insights into atmospheric chemistry and pollution dynamics .
Surface-Enhanced Raman Scattering (SERS)
Research has explored the adsorption properties of this compound on silver colloids for surface-enhanced Raman scattering applications. This technique enhances the Raman signals of molecules adsorbed on metallic surfaces, making it useful for detecting low concentrations of substances in various environments . The study highlights how pH levels affect the adsorption efficiency and signal intensity, indicating potential applications in sensor technologies.
Data Table: Summary of Applications
Case Studies
-
Dye Synthesis
A study demonstrated the successful synthesis of novel dyes using chlorinated derivatives of this compound as intermediates. The resulting dyes showed enhanced stability and color properties compared to traditional dyes. -
Air Quality Assessment
Research conducted in urban Japan analyzed seasonal variations of this compound in PM2.5 samples, revealing significant correlations with traffic patterns and meteorological factors, aiding urban planning efforts aimed at pollution reduction. -
MOF Development
A recent investigation into nickel(II) metal-organic frameworks based on this compound highlighted their potential for carbon dioxide capture, showcasing their applicability in combating climate change through innovative material design.
Mechanism of Action
The mechanism of action of 4-Methylphthalic acid involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. Its carboxylic acid groups participate in reactions such as esterification and amidation, leading to the formation of esters and amides .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural Comparison of 4-Methylphthalic Acid with Analogues
Compound | Substituents | Key Functional Groups | Applications |
---|---|---|---|
This compound | -COOH at 1,2; -CH₃ at 4 | Dicarboxylic acid | MOFs, SOA tracers, organic synthesis |
Phthalic acid | -COOH at 1,2 | Dicarboxylic acid | Polymer production, SOA tracers |
Isophthalic acid | -COOH at 1,3 | Dicarboxylic acid | High-performance polymers |
Terephthalic acid | -COOH at 1,4 | Dicarboxylic acid | PET plastic manufacturing |
4-Hydroxyisophthalic acid | -COOH at 1,3; -OH at 4 | Carboxylic acid, phenol | Pharmaceutical intermediates |
Key Differences :
- Substituent Position : The methyl group in this compound enhances steric effects and hydrophobicity compared to unsubstituted phthalic acid, influencing its coordination chemistry and environmental partitioning .
- Acidity : The electron-donating methyl group slightly reduces acidity compared to phthalic acid, affecting its reactivity in esterification and polymerization reactions .
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and Analogues
Key Findings :
- Aerosol Behavior : this compound predominantly partitions into the particle phase (Fp = 0.82) due to lower volatility, whereas phthalic acid’s Fp is reduced by anhydride interference .
- Thermal Stability : Higher melting points in isophthalic and terephthalic acids reflect stronger intermolecular interactions .
Table 3: Coordination Polymer Performance Comparison
Key Insights :
- This compound’s methyl group introduces steric hindrance, favoring unique helical architectures rarely observed with isophthalic acid .
- Its coordination polymers exhibit luminescent properties, making them candidates for sensing applications .
Environmental Behavior and Degradation
Table 4: Degradation Efficiency of Phthalate Derivatives
Compound | Degradation Method | Removal Efficiency (%) | Time (min) |
---|---|---|---|
This compound | GDP + Pyrite | >99 | 60 |
Phthalic anhydride | GDP alone | 85 | 60 |
4-tert-Butylphthalic anhydride | GDP + Pyrite | 95 | 60 |
Key Findings :
Biological Activity
4-Methylphthalic acid (4-MPA), an aromatic dicarboxylic acid, has garnered attention in various fields of research due to its biological activity and potential health impacts. This article provides a comprehensive overview of the biological activity associated with 4-MPA, including its toxicity, environmental effects, and applications in organic synthesis.
- Molecular Formula : C₉H₈O₄
- Molecular Weight : Approximately 180.16 g/mol
- Melting Point : 156-157 °C
- Boiling Point : 363 °C
Biological Activity Overview
4-MPA exhibits a range of biological activities, primarily characterized as an irritant. The compound can cause skin and eye irritation upon contact, which raises concerns regarding its safety in industrial applications and consumer products. Additionally, it has been implicated in endocrine disruption, which poses risks to both human health and environmental ecosystems.
Toxicological Studies
Several studies have documented the toxicological effects of 4-MPA and its derivatives:
- Skin and Eye Irritation : Direct exposure to 4-MPA can lead to irritation of the skin and eyes. This is particularly relevant for workers in industries where the compound is handled.
- Endocrine Disruption : Research indicates that phthalate compounds, including 4-MPA, may interfere with endocrine functions, leading to reproductive toxicity and developmental issues in animal models .
- Respiratory Effects : In occupational settings, exposure to similar phthalate compounds has resulted in respiratory sensitization and allergic reactions among workers .
Case Studies
- Occupational Exposure : A study involving workers exposed to methylphthalic anhydride (MTHPA) revealed symptoms such as nasal pain and rhinitis, attributed to irritant reactions. The findings highlight the potential for sensitization among individuals with prolonged exposure .
- Environmental Impact : Research on the environmental persistence of phthalate derivatives suggests that 4-MPA contributes to pollution through its presence in particulate matter (PM2.5) in urban areas. Its detection in ambient air samples indicates its role as a tracer for secondary organic aerosols derived from aromatic volatile organic compounds (VOCs) .
Applications in Organic Synthesis
Despite its biological risks, 4-MPA is utilized as a precursor in organic synthesis:
- Synthesis of Porphyrins : It serves as a starting material for synthesizing trans-A2B2-porphyrins, which have applications in solar cell technology due to their favorable electronic properties.
- Metallo-beta-lactamase Inhibitors : Some derivatives of phthalic acid have shown promise as inhibitors of metallo-beta-lactamases, suggesting potential applications in combating antibiotic resistance .
Comparative Analysis with Similar Compounds
The biological activity of 4-MPA can be compared with other methylphthalic acids:
Compound | Structure | Unique Features |
---|---|---|
Phthalic Acid | Two carboxyl groups on benzene | More commonly used; less toxic than derivatives |
Isophthalic Acid | Carboxyl groups at meta positions | Used in high-performance polymers |
3-Methylphthalic Acid | Methyl group at the 3-position | Less studied; potential for different reactivity |
2-Methylphthalic Acid | Methyl group at the 2-position | Similar applications but differing properties |
The unique positioning of the methyl group in 4-MPA influences its reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the primary environmental sources and atmospheric significance of 4-methylphthalic acid?
- Methodological Answer : this compound is a photooxidation product of methyl-naphthalene, commonly observed in urban and biomass-influenced aerosols. To identify its sources, researchers use gas chromatography-mass spectrometry (GC-MS) paired with correlation analysis against primary combustion tracers (e.g., hopanes). For instance, studies show weak correlations (r = 0.25 with hopanes, r = 0.12 with elemental carbon), supporting its secondary origin via photochemical processes . Daytime concentration maxima (p < 0.001) further confirm photochemical production.
Q. What analytical techniques are recommended for quantifying this compound in biological and environmental matrices?
- Methodological Answer : GC-MS with internal standardization is widely employed. For biological samples (e.g., urine or tissue extracts), this compound itself can serve as an internal standard due to its stability. Protocols include derivatization with N,O-bis(trimethylsilyl) trifluoroacetic acid to enhance volatility, followed by selective ion monitoring (SIM) for accurate quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in source apportionment studies involving this compound?
- Methodological Answer : Discrepancies may arise when field data conflict with emission inventories. To address this, apply chemical mass balance (CMB) modeling with multi-tracer approaches. For example, in PM2.5 OC source apportionment, combine this compound data with garbage burning and biomass burning tracers. Validate findings using receptor models (e.g., Positive Matrix Factorization) to distinguish anthropogenic vs. biogenic contributions .
Q. What experimental design considerations optimize biodegradation studies of this compound?
- Methodological Answer : Use microbial consortia enriched with PAH-degrading bacteria (e.g., Sphingomonas spp.) under aerobic conditions. Monitor metabolite accumulation via GC-MS with biostimulants (e.g., nitrogen supplements), which enhance yields by 10-fold (e.g., 3.6 μg·mL⁻¹ with biostimulants vs. 0.36 μg·mL⁻¹ without). Include controls for abiotic degradation and validate metabolite identities using NIST library matches (>90% similarity) .
Q. How should researchers address variability in this compound recovery rates during extraction?
- Methodological Answer : Optimize solid-phase extraction (SPE) protocols using C18 cartridges and pH-adjusted solvents (e.g., acidified methanol). Account for matrix effects by spiking surrogate standards (e.g., deuterated phthalic acid) and calculating recovery efficiencies. Report uncertainties arising from extraction variability (e.g., ±15% RSD) in methodological supplements .
Q. Data Presentation and Reproducibility Guidelines
Table 1 : Key Analytical Parameters for this compound Detection
Matrix | Method | LOD (ng/mL) | Recovery (%) | Reference |
---|---|---|---|---|
Atmospheric PM2.5 | GC-MS (SIM) | 0.5 | 85–92 | |
Urine | GC-MS (derivatized) | 1.2 | 78–88 | |
Biodegradation | GC-MS (NIST match) | 0.8 | 90–95 |
Recommendations for Reproducibility :
Properties
IUPAC Name |
4-methylphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJAFQCTXFSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063406 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-23-8 | |
Record name | 4-Methylphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4316-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methyl-o-phthalate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLPHTHALIC ACID | |
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Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
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Record name | 1,2-Benzenedicarboxylic acid, 4-methyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylphthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.122 | |
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Record name | 4-Methylphthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDR8D8Q6WG | |
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